The Genesis and Synthesis of Rasagiline Mesylate: A Technical Guide for Drug Development Professionals
The Genesis and Synthesis of Rasagiline Mesylate: A Technical Guide for Drug Development Professionals
Abstract
Rasagiline, a potent and selective irreversible monoamine oxidase-B (MAO-B) inhibitor, stands as a cornerstone in the therapeutic landscape of Parkinson's disease. This technical guide provides a comprehensive exploration of the discovery and synthetic evolution of its mesylate salt, tailored for researchers, scientists, and professionals in drug development. We will delve into the scientific rationale behind its discovery, detail the progression of its chemical synthesis from early-stage, low-yield methods to sophisticated, industrially scalable processes, and provide in-depth, actionable protocols. This guide is structured to offer not just a recitation of facts, but a causal narrative that illuminates the experimental choices and innovations that have shaped the manufacturing of this critical therapeutic agent.
Introduction: The Scientific Imperative for a Second-Generation MAO-B Inhibitor
The story of rasagiline is rooted in the quest for a more refined treatment for Parkinson's disease, a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[1] This loss leads to a deficiency of the neurotransmitter dopamine, resulting in the hallmark motor symptoms of the disease. A key therapeutic strategy has been to enhance dopaminergic activity. One approach is through the inhibition of monoamine oxidase-B (MAO-B), an enzyme primarily responsible for the breakdown of dopamine in the brain.[1]
The first-generation selective MAO-B inhibitor, selegiline, while effective, presented certain limitations. Notably, it is metabolized in the body to l-amphetamine and l-methamphetamine, which can lead to undesirable sympathomimetic side effects. This created a clear clinical need for a second-generation MAO-B inhibitor with a cleaner pharmacological profile.
The discovery of rasagiline is credited to the collaborative efforts of Professor Moussa Youdim and his team at the Technion-Israel Institute of Technology, and Teva Pharmaceutical Industries.[2] Their research identified (R)-N-propargyl-1-aminoindan as a potent, selective, and irreversible inhibitor of MAO-B that is not metabolized to amphetamine-like substances.[3] The active (R)-enantiomer, rasagiline, demonstrated significant potential for not only symptomatic relief but also potential neuroprotective effects.[3] This discovery paved the way for the development of Azilect® (rasagiline mesylate), which received its first approvals in Europe and Israel in 2005, followed by the US in 2006.[2]
The Core Chemistry: Understanding Rasagiline's Structure and Mechanism
Rasagiline's efficacy stems from its unique chemical structure, featuring a propargylamine group attached to the chiral center of an aminoindan scaffold. The propargylamine moiety is the key to its mechanism of action, forming a covalent bond with the flavin cofactor of the MAO-B enzyme, leading to its irreversible inhibition.[1] This sustained inhibition of MAO-B results in increased levels of dopamine in the striatum, thereby alleviating the motor symptoms of Parkinson's disease.
The stereochemistry of the molecule is critical; the (R)-enantiomer is significantly more active as an MAO-B inhibitor than its (S)-counterpart. This high degree of stereoselectivity underscores the importance of enantiomerically pure synthesis in the manufacturing of the final drug product.
The Synthetic Journey: From Benchtop Discovery to Industrial Production
The synthesis of rasagiline mesylate has undergone significant evolution, driven by the need for higher yields, greater purity, and more cost-effective and environmentally sustainable processes suitable for large-scale production. The following sections detail the key synthetic strategies that have been employed.
The Foundational Approach: Racemic Synthesis and Chiral Resolution
Early synthetic routes to rasagiline involved the preparation of a racemic mixture of N-propargyl-1-aminoindan, followed by a classical resolution step to isolate the desired (R)-enantiomer.
A common starting material for this pathway is 1-indanone. The general synthetic sequence is as follows:
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Formation of Racemic 1-Aminoindan: 1-indanone is converted to its oxime, which is then reduced to racemic 1-aminoindan.
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N-Propargylation: The racemic 1-aminoindan is then alkylated with a propargyl halide (e.g., propargyl chloride or bromide) to yield racemic rasagiline.
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Chiral Resolution: The racemic rasagiline is resolved using a chiral acid, such as L-tartaric acid, to form diastereomeric salts that can be separated by fractional crystallization.
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Liberation of the Free Base and Salt Formation: The desired diastereomeric salt is treated with a base to liberate the enantiomerically pure (R)-rasagiline free base, which is then reacted with methanesulfonic acid to form the stable mesylate salt.
Experimental Protocol: Racemic Synthesis and Resolution
Step 1: Synthesis of Racemic 1-Aminoindan from 1-Indanone
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Materials: 1-indanone, hydroxylamine hydrochloride, sodium acetate, ethanol, water, Raney nickel (or other suitable reducing agent).
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Procedure:
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A solution of 1-indanone in ethanol is treated with hydroxylamine hydrochloride and sodium acetate in water.
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The mixture is heated to reflux for a specified period to form 1-indanone oxime.
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The oxime is isolated and then subjected to catalytic hydrogenation using Raney nickel under hydrogen pressure to yield racemic 1-aminoindan.
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Step 2: N-Propargylation of Racemic 1-Aminoindan
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Materials: Racemic 1-aminoindan, propargyl chloride (or bromide), potassium carbonate, acetonitrile.
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Procedure:
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Racemic 1-aminoindan is dissolved in acetonitrile.
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Potassium carbonate is added as a base, followed by the dropwise addition of propargyl chloride.
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The reaction mixture is heated at 60°C for 16 hours.[4]
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After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield crude racemic rasagiline.
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Step 3: Chiral Resolution with L-Tartaric Acid
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Materials: Crude racemic rasagiline, L-tartaric acid, isopropanol, methanol.
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Procedure:
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The crude racemic rasagiline is dissolved in isopropanol.
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A solution of L-tartaric acid in isopropanol is added to the rasagiline solution.
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The mixture is heated to reflux and then allowed to cool, leading to the precipitation of di-(R)-(+)-N-propargyl-1-aminoindan)-L-tartrate.
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The diastereomeric salt is collected by filtration and can be further purified by recrystallization from a methanol/isopropanol mixture.[4]
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Step 4: Formation of Rasagiline Mesylate
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Materials: Di-(R)-(+)-N-propargyl-1-aminoindan)-L-tartrate, aqueous sodium hydroxide, toluene (or other suitable organic solvent), methanesulfonic acid, isopropanol.
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Procedure:
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The tartrate salt is suspended in a mixture of water and toluene.
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The mixture is basified with an aqueous solution of sodium hydroxide to liberate the (R)-rasagiline free base into the organic layer.
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The organic layer is separated, washed, and the solvent is removed to yield the purified (R)-rasagiline base.
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The base is dissolved in isopropanol and treated with methanesulfonic acid at an elevated temperature.
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Upon cooling, rasagiline mesylate crystallizes and is collected by filtration.
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Advancements in Synthesis: Enantioselective Approaches
While effective, the classical resolution approach is inherently inefficient, as it discards half of the material (the undesired (S)-enantiomer). To address this, more advanced, enantioselective synthetic methods have been developed.
A more direct and efficient approach involves starting with the enantiomerically pure (R)-1-aminoindan. This key intermediate can be obtained through various methods, including the resolution of racemic 1-aminoindan or through asymmetric synthesis.
Chiral Resolution of 1-Aminoindan: Similar to the resolution of rasagiline, racemic 1-aminoindan can be resolved using a chiral acid. A variety of resolving agents have been investigated, including L(+)-aspartic acid, L(-)-malic acid, and (2R, 3R)-tartaric acid.[5] The choice of resolving agent and solvent system is crucial for achieving high diastereomeric purity and yield.
Asymmetric Synthesis of (R)-1-Aminoindan: More recently, biocatalytic methods employing transaminase enzymes have shown great promise for the direct asymmetric amination of 1-indanone to produce (R)-1-aminoindan with high enantioselectivity and yield.[6] This approach offers a greener and more efficient alternative to classical resolution.
Once enantiomerically pure (R)-1-aminoindan is obtained, it can be directly propargylated to yield (R)-rasagiline, which is then converted to the mesylate salt as previously described. This route significantly improves the overall efficiency of the synthesis by avoiding the loss of 50% of the material.
Experimental Protocol: Synthesis from (R)-1-Aminoindan
Step 1: N-Propargylation of (R)-1-Aminoindan
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Materials: (R)-1-aminoindan, propargyl benzenesulfonate, aqueous sodium hydroxide, toluene.
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Procedure:
-
A solution of (R)-1-aminoindan in toluene is treated with an aqueous solution of sodium hydroxide.
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Propargyl benzenesulfonate is added, and the reaction is stirred at a controlled temperature (e.g., 15-20°C) for 2-4 hours.[4]
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The organic layer containing (R)-rasagiline is separated, washed, and carried forward to the next step.
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Step 2: Formation of Rasagiline Mesylate
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Materials: (R)-rasagiline in toluene, methanesulfonic acid, isopropanol.
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Procedure:
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The toluene solution of (R)-rasagiline is concentrated.
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Isopropanol is added, and the solution is heated.
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Methanesulfonic acid is added dropwise to the heated solution.
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The mixture is cooled to induce crystallization of rasagiline mesylate.
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The product is isolated by filtration and dried.
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A particularly elegant and efficient strategy is the chemoenzymatic dynamic kinetic resolution (DKR) of racemic 1-aminoindan. This process combines an enzymatic resolution with an in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired (R)-enantiomer derivative.
In a typical DKR process for rasagiline synthesis, a lipase, such as Candida antarctica lipase B (CALB), is used to selectively acylate the (R)-1-aminoindan in the presence of an acyl donor. Simultaneously, a metal catalyst (e.g., a palladium nanocatalyst) racemizes the remaining (S)-1-aminoindan, continuously feeding the enzymatic resolution.[7] The resulting (R)-N-acetyl-1-aminoindan can then be deacylated and propargylated to afford rasagiline.
dot
Caption: Chemoenzymatic Dynamic Kinetic Resolution for Rasagiline Synthesis.
Quality Control and Analytical Characterization
The rigorous quality control of rasagiline mesylate is paramount to ensure its safety and efficacy. A variety of analytical techniques are employed throughout the manufacturing process and for the final product release.
| Parameter | Analytical Method | Purpose |
| Identity | FTIR, NMR, Mass Spectrometry | Confirms the chemical structure of rasagiline mesylate. |
| Purity | HPLC, GC | Quantifies the amount of rasagiline mesylate and detects impurities. |
| Enantiomeric Purity | Chiral HPLC | Determines the percentage of the desired (R)-enantiomer and quantifies the (S)-enantiomer impurity. |
| Residual Solvents | GC-HS | Detects and quantifies any remaining solvents from the synthesis. |
| Water Content | Karl Fischer Titration | Measures the amount of water in the final product. |
| Salt Content | Titration or IC | Confirms the correct molar ratio of rasagiline to methanesulfonic acid. |
High-performance liquid chromatography (HPLC) is a particularly crucial tool, with validated methods used to assess both chemical and chiral purity.[8][9]
Conclusion and Future Perspectives
The journey of rasagiline mesylate from its rational design to a widely used therapeutic agent is a testament to the power of medicinal chemistry and process development. The evolution of its synthesis from classical resolution to more sophisticated enantioselective and chemoenzymatic methods highlights the continuous drive for efficiency, purity, and sustainability in pharmaceutical manufacturing.
For researchers and drug development professionals, a deep understanding of this synthetic evolution provides valuable insights into the challenges and opportunities in bringing a chiral drug to market. Future innovations in the synthesis of rasagiline and other chiral amines will likely focus on the development of even more efficient and environmentally benign catalytic systems, further streamlining the production of these life-changing medicines.
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